

The Versatile Intermediate: 4-Tert-butoxyaniline in Organic Synthesis

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Compound of Interest

Compound Name: 4-Tert-butoxyaniline

Cat. No.: B1279196

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Introduction:

4-Tert-butoxyaniline is a valuable intermediate in organic synthesis, prized for its role as a protected aniline derivative. The tert-butoxycarbonyl (Boc) group offers a robust and easily cleavable protecting strategy for the amino functionality, allowing for selective reactions at other positions of the aromatic ring. This attribute has made it a key building block in the synthesis of complex molecules, particularly in the realm of medicinal chemistry for the development of kinase inhibitors. This document provides detailed application notes and protocols for the use of **4-tert-butoxyaniline** as a synthetic intermediate.

Application in the Synthesis of Kinase Inhibitors

A prominent application of **4-tert-butoxyaniline** is in the synthesis of anilinopyrimidine and anilinoquinazoline scaffolds. These core structures are found in numerous potent and selective kinase inhibitors used in oncology. The aniline nitrogen acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The 4-tert-butoxy group can be retained in the final molecule to modulate physicochemical properties or can be deprotected to reveal a phenol group for further functionalization or to act as another hydrogen bond donor.

A key synthetic transformation involving **4-tert-butoxyaniline** is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond

between an amine and an aryl halide. This reaction is instrumental in constructing the core structure of many kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 4-Tert-butoxyaniline

This protocol describes the synthesis of **4-tert-butoxyaniline** from 1-tert-butoxy-4-chlorobenzene via a copper-catalyzed amination reaction.^[1]

Reaction Scheme:

Materials:

- 1-tert-Butoxy-4-chlorobenzene
- Ammonium hydroxide (28-30%)
- Copper(I) iodide (CuI)
- N-(biphenyl-2-one)-1H-indole-2-carboxamide (ligand)
- Potassium phosphate (K_3PO_4)
- Dimethyl sulfoxide (DMSO), anhydrous
- Ethyl acetate
- Water, deionized
- Anhydrous sodium sulfate
- 10 mL Schlenk tube
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Standard laboratory glassware for workup and purification

Procedure:

- To a 10 mL Schlenk tube, add copper iodide (0.05 mmol), N-(biphenyl-2-one)-1H-indole-2-carboxamide (0.1 mmol), and potassium phosphate (1.1 mmol).
- Evacuate the tube and backfill with argon. Repeat this process three times to ensure an inert atmosphere.
- To the tube, add 1-tert-butoxy-4-chlorobenzene (1.0 mmol), 1 mL of anhydrous DMSO, and ammonium hydroxide (2.0 mmol).
- Stir the reaction mixture vigorously at 110-120 °C for 24 hours.
- After 24 hours, cool the reaction mixture to room temperature.
- Add water and ethyl acetate to the reaction mixture and transfer to a separatory funnel.
- Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
- Combine all organic layers and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **4-tert-butoxyaniline**.

Quantitative Data:

Parameter	Value
Reactant Scale	1.0 mmol
Reaction Time	24 h
Temperature	110-120 °C
Typical Yield	Varies depending on specific conditions

Protocol 2: Synthesis of N-(4-tert-butoxyphenyl)-6-chloropyrimidin-4-amine (Intermediate for Kinase Inhibitors)

This protocol details the Buchwald-Hartwig amination of 4,6-dichloropyrimidine with **4-tert-butoxyaniline**. This reaction is a key step in the synthesis of various kinase inhibitors based on the anilinopyrimidine scaffold.

Reaction Scheme:

Materials:

- 4,6-Dichloropyrimidine
- **4-Tert-butoxyaniline**
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- Xantphos
- Cesium carbonate (Cs_2CO_3)
- 1,4-Dioxane, anhydrous
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Standard laboratory glassware for workup and purification

Procedure:

- In a glovebox, to a dry Schlenk flask, add $\text{Pd}_2(\text{dba})_3$ (0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (1.4 mmol).
- Add 4,6-dichloropyrimidine (1.0 mmol) and **4-tert-butoxyaniline** (1.1 mmol) to the flask.

- Add anhydrous 1,4-dioxane (5 mL).
- Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
- Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford N-(4-tert-butoxyphenyl)-6-chloropyrimidin-4-amine.

Quantitative Data:

Parameter	Value
Reactant Scale	1.0 mmol
Reaction Time	12-24 h
Temperature	100 °C
Typical Yield	70-90% (literature examples for similar reactions)

Signaling Pathway Context

The anilinopyrimidine and anilinoquinazoline derivatives synthesized using **4-tert-butoxyaniline** often target key kinases in cancer-related signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and c-Met.

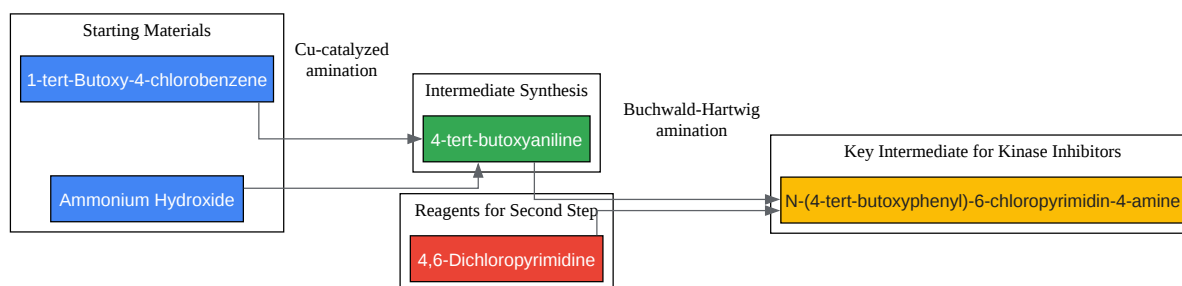
EGFR Signaling Pathway:

The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and differentiation.[1][2][3] Ligand binding to EGFR leads to receptor dimerization and autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins. This initiates downstream signaling through pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately leading to the transcription of genes involved in cell growth and survival.[4][5] Anilinopyrimidine-based inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling.

c-Met Signaling Pathway:

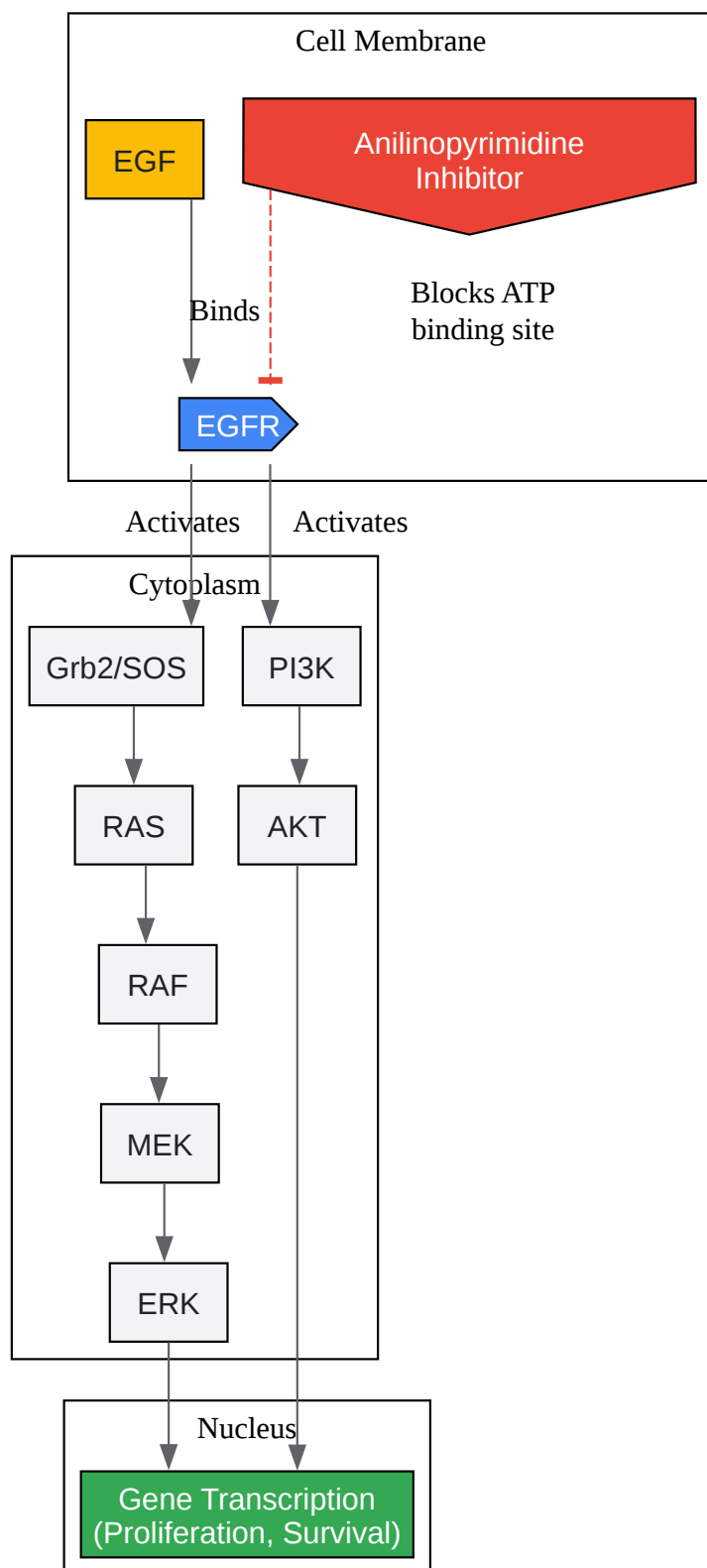
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key players in cell motility, invasion, and proliferation.[6][7] Aberrant c-Met signaling is implicated in the development and progression of many cancers.[6] HGF binding to c-Met induces receptor dimerization and autophosphorylation, activating downstream pathways including the RAS-MAPK and PI3K-AKT pathways.[8] Kinase inhibitors derived from **4-tert-butoxyaniline** can block the ATP-binding site of c-Met, thereby inhibiting its activity and downstream oncogenic signaling.

Visualizations



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Caption: Synthetic workflow from starting materials to a key kinase inhibitor intermediate.



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Caption: Simplified EGFR signaling pathway and the point of inhibition.

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